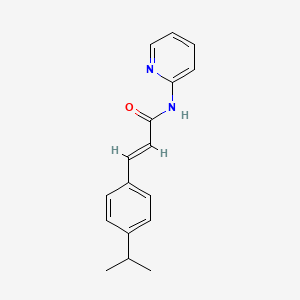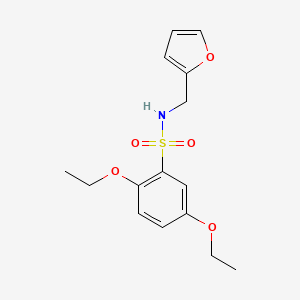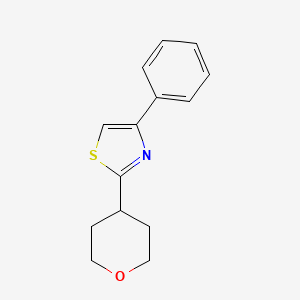
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide (IPA-3) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. IPA-3 is a small molecule inhibitor that has been found to inhibit the activity of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. In
Applications De Recherche Scientifique
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by targeting Rho GTPases. In neurobiology, this compound has been found to inhibit the activity of Rho GTPases in the brain, leading to improved cognitive function and memory. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
Mécanisme D'action
The mechanism of action of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the inhibition of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. Rho GTPases play a crucial role in various cellular processes, including cell proliferation, migration, and survival. By inhibiting the activity of Rho GTPases, this compound can alter the cytoskeleton and cell migration, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell migration, cell proliferation, and induction of apoptosis. In cancer cells, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting Rho GTPases. In the brain, this compound has been found to improve cognitive function and memory by inhibiting the activity of Rho GTPases. In the heart, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has several advantages for lab experiments, including its high purity and specificity for Rho GTPases. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the concentration and duration of this compound exposure in experiments to avoid potential toxic effects.
Orientations Futures
There are several future directions for research on 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide, including its potential use in combination therapy for cancer treatment, its role in neurodegenerative diseases, and its effects on other cellular processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for use in various experiments. This compound has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. Its mechanism of action involves the inhibition of Rho GTPases, leading to various physiological effects. While this compound has several advantages for lab experiments, careful consideration should be given to its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on this compound, which could lead to new discoveries in various fields of research.
Méthodes De Synthèse
The synthesis of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the reaction of 4-isopropylphenylboronic acid and 2-pyridinylacrylamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for use in various research applications.
Propriétés
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)15-9-6-14(7-10-15)8-11-17(20)19-16-5-3-4-12-18-16/h3-13H,1-2H3,(H,18,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUZIGEWJCBNK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
